molecular formula C8H17N3O B071384 N-(2-Piperazin-1-ylethyl)acetamide CAS No. 178244-38-7

N-(2-Piperazin-1-ylethyl)acetamide

Cat. No.: B071384
CAS No.: 178244-38-7
M. Wt: 171.24 g/mol
InChI Key: XPSRIHVLKNYNAR-UHFFFAOYSA-N
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Description

N-(2-Piperazin-1-ylethyl)acetamide is a chemical compound with a piperazine ring structure. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Piperazin-1-ylethyl)acetamide typically involves the reaction of piperazine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Piperazin-1-ylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-(2-Piperazin-1-ylethyl)ethanol .

Scientific Research Applications

N-(2-Piperazin-1-ylethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as an antipsychotic agent and its role in drug design.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Piperazin-1-ylethyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand for certain receptors, modulating their activity. The compound can inhibit enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxy-N-(2-Piperazin-1-yl-ethyl)-acetamide
  • N-(2-Piperazin-1-ylethyl)-2-chloroacetamide
  • N-(2-Piperazin-1-ylethyl)-2-oxoacetamide

Uniqueness

N-(2-Piperazin-1-ylethyl)acetamide is unique due to its specific piperazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug design and research .

Properties

IUPAC Name

N-(2-piperazin-1-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-8(12)10-4-7-11-5-2-9-3-6-11/h9H,2-7H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSRIHVLKNYNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633583
Record name N-[2-(Piperazin-1-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178244-38-7
Record name N-[2-(Piperazin-1-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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